molecular formula C20H20N2O3S B2653018 6-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one CAS No. 898436-30-1

6-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one

Cat. No. B2653018
CAS RN: 898436-30-1
M. Wt: 368.45
InChI Key: QJLVVLOPXYQXFP-UHFFFAOYSA-N
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Description

The compound is a derivative of indole, a heterocyclic compound that is important in many biological systems and is a part of many drugs . Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .


Molecular Structure Analysis

The molecular structure of an indole derivative would be based on the indole scaffold, which contains a benzenoid nucleus and has 10 π-electrons, making them aromatic in nature .


Chemical Reactions Analysis

Indole and its derivatives are known to undergo electrophilic substitution readily due to excessive π-electrons delocalization .


Physical And Chemical Properties Analysis

Physical and chemical properties of a compound can be influenced by its specific structure. For example, indole is known to be crystalline and colorless in nature .

Scientific Research Applications

Mechanism of Action

The mechanism of action of indole derivatives can vary widely depending on their specific structure and the biological system they interact with .

properties

IUPAC Name

6-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-13-10-14-4-2-3-5-18(14)22(13)26(24,25)17-11-15-6-7-19(23)21-9-8-16(12-17)20(15)21/h2-5,11-13H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJLVVLOPXYQXFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1S(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one

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